molecular formula C18H22N4O3 B11375311 N-(3,4-dimethoxyphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide CAS No. 605639-69-8

N-(3,4-dimethoxyphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide

Cat. No.: B11375311
CAS No.: 605639-69-8
M. Wt: 342.4 g/mol
InChI Key: XMFLUNATWYAALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a pyrazine ring and a piperidine ring, which are connected through a carboxamide linkage The 3,4-dimethoxyphenyl group adds further complexity to its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide typically involves multiple steps. One common method involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate diamines with dicarbonyl compounds.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final step involves coupling the pyrazine and piperidine rings through a carboxamide linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethoxyphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the pyrazine ring can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like palladium on carbon.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Uniqueness: N-(3,4-dimethoxyphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide is unique due to the combination of its pyrazine and piperidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

605639-69-8

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-pyrazin-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C18H22N4O3/c1-24-15-4-3-14(11-16(15)25-2)21-18(23)13-5-9-22(10-6-13)17-12-19-7-8-20-17/h3-4,7-8,11-13H,5-6,9-10H2,1-2H3,(H,21,23)

InChI Key

XMFLUNATWYAALB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=CN=C3)OC

solubility

24.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.